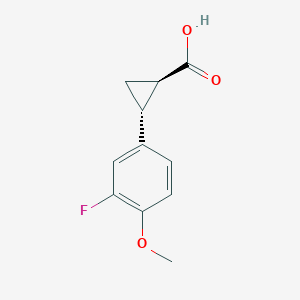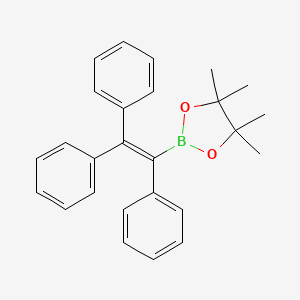![molecular formula C9H15O9P3 B3069781 [3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 586372-53-4](/img/structure/B3069781.png)
[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid
Übersicht
Beschreibung
[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid, otherwise known as 3,5-BMP, is a phosphonate compound with a wide range of applications in both scientific research and industry. It is an organophosphorus compound with a unique structure, containing both phosphonic and phenyl groups. It is a white solid, soluble in water and other polar solvents. 3,5-BMP has been used in various applications, such as corrosion inhibition, chelating agent, and biocide. In addition, it has been used in the synthesis of various compounds, such as organophosphonates, phosphonates, and phosphites. The synthesis of 3,5-BMP and its derivatives has been studied extensively and various methods have been developed.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Phosphinic and phosphonic acids exhibit remarkable antibacterial activity. Notably, Fosfomycin , derived from these compounds, remains effective against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria . Its mechanism involves inhibiting cell wall synthesis, making it a valuable tool in combating bacterial infections.
Antiviral Agents
Acyclic nucleoside phosphonic derivatives, such as Cidofovir , Adefovir , and Tenofovir , play a pivotal role in treating DNA virus and retrovirus infections. These compounds interfere with viral replication and have been particularly effective against Hepatitis C and Influenza A virus .
Neurological Therapeutics
Certain P-esters are associated with central nervous system (CNS) therapeutics. For instance:
- GABA-based Modulators : Gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter. Modulators of GABA receptors are relevant for treating epilepsy and anxiety disorders .
Bone Health and Density
Dronates: , which include P-esters, contribute to increased bone mineral density. These compounds are valuable in managing osteoporosis and related conditions .
Antimalarial Agents
Some P-esters have demonstrated antimalarial activity. Researchers have explored their potential in combating malaria, a disease caused by Plasmodium parasites .
Anticancer Properties
Certain P-esters exhibit anticancer activity. They have been investigated as potential chemotherapeutic agents. Their precise mechanisms vary, but they hold promise in cancer treatment .
For more in-depth information, you can refer to the review article on the hydrolysis of phosphinates and phosphonates . 🌟
Eigenschaften
IUPAC Name |
[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIXVZKHKBGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)
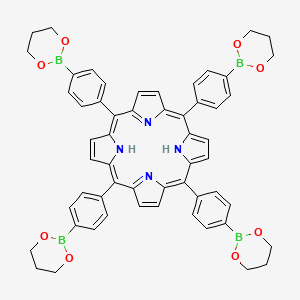
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)
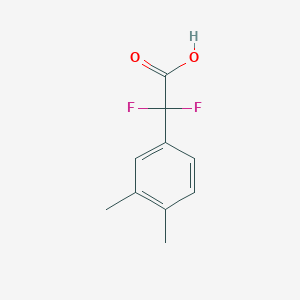

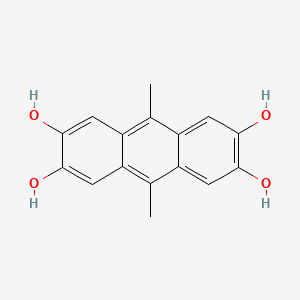
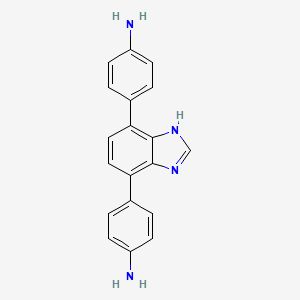
![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)
